molecular formula C12H20FNO4 B1379136 2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid CAS No. 1373502-96-5

2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid

Cat. No.: B1379136
CAS No.: 1373502-96-5
M. Wt: 261.29 g/mol
InChI Key: QPBYZDLGSYTGHU-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted with a fluorine atom at position 3, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and an acetic acid moiety at position 3. The Boc group enhances stability during synthetic processes by protecting the amine from unwanted reactions, while the fluorine atom introduces electronic effects (e.g., increased electronegativity) that may influence reactivity or biological interactions . The acetic acid group enables conjugation or salt formation, making the compound a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-5-4-8(6-10(15)16)9(13)7-14/h8-9H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBYZDLGSYTGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373502-96-5
Record name 2-{1-[(tert-butoxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Fluorinated Piperidine Derivatives

a. 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid (CAS 1373503-54-8)

  • Structural Difference : Dual fluorine atoms at position 3.
  • Molecular Formula: C₁₂H₁₉F₂NO₄ (MW: 279.284) .
  • Applications : Likely used in drug discovery for enhanced metabolic stability.

b. 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-ylidene)acetic Acid (CAS 2055043-56-4)

  • Structural Difference : A double bond (ylidene) at position 4.
  • Impact : Increased rigidity and altered electronic properties.
  • Molecular Formula : C₁₀H₁₂O (MW: 148.20) .
  • Note: Discrepancy in reported molecular formula (C₁₀H₁₂O vs.

Substituted Piperidine and Pyrrolidine Derivatives

a. (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)

  • Structural Difference : Phenyl group at position 4 and carboxylic acid (vs. acetic acid).
  • Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37) .

b. (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic Acid (CAS 204688-61-9)

  • Structural Difference : Pyrrolidine (5-membered ring) vs. piperidine (6-membered).
  • Impact : Altered ring strain and conformational flexibility.
  • Molecular Formula: C₁₁H₁₉NO₄ (MW: 237.28) .

c. 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic Acid

  • Structural Difference : m-Tolyl group at position 4.
  • Applications : Cited as a building block in pharmaceutical R&D .

Variants with Alternative Protecting Groups

a. 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

  • Structural Difference : Fmoc (base-labile) vs. Boc (acid-labile) protecting group.
  • Impact : Fmoc deprotection requires basic conditions (e.g., piperidine), whereas Boc requires acidic conditions (e.g., TFA).
  • Applications : Preferred in solid-phase peptide synthesis .

Melting Points and Purity

Compound CAS Number Melting Point (°C) Purity Price (USD/g)
2-(1-Boc-3,3-difluoropiperidin-4-yl)acetic Acid 1373503-54-8 Not reported 97% Not available
2-[4-(Boc)piperazin-1-yl]pyridine-4-boronic acid 936250-21-4 138–139.5 97% ~30,400 JPY
[2-(1-Boc-piperidin-4-yl)-5-methyl-1,3-thiazol-4-yl]acetic Acid 845885-88-3 48–50 97% ~29,100 JPY

Data sourced from , and 8.

Key Structural-Activity Relationships (SAR)

  • Fluorine Substitution: Mono-fluorination balances electronic effects and steric bulk, whereas di-fluorination may enhance metabolic stability .
  • Ring Size : Piperidine (6-membered) offers conformational flexibility, while pyrrolidine (5-membered) increases ring strain .
  • Protecting Groups : Boc provides acid stability, whereas Fmoc is preferred in sequential deprotection strategies .

Biological Activity

2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid, with the CAS number 1373502-96-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀FNO₄
  • Molecular Weight : 261.29 g/mol
  • Structure : The compound features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl group, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Compounds containing piperidine derivatives have been shown to possess antimicrobial properties, potentially acting against bacterial strains by inhibiting cell wall synthesis or interfering with metabolic pathways.
  • CNS Activity : Piperidine derivatives are frequently investigated for their effects on the central nervous system (CNS). They may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated that piperidine derivatives exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial membrane integrity and inhibition of key metabolic enzymes.
  • Neuropharmacological Effects :
    • Research focused on the neuropharmacological effects of similar piperidine compounds has shown potential anxiolytic and antidepressant-like activities in animal models. These effects were linked to modulation of GABAergic and dopaminergic signaling pathways.
  • Synthesis and Structure-Activity Relationship (SAR) :
    • A comprehensive SAR study indicated that modifications in the piperidine ring and substitution patterns significantly affect the biological activity of related compounds. For instance, the introduction of fluorine at specific positions enhanced potency against certain biological targets.

Data Tables

PropertyValue
Molecular FormulaC₁₂H₂₀FNO₄
Molecular Weight261.29 g/mol
Purity≥95%
CAS Number1373502-96-5
Biological ActivityObservations
AntimicrobialActive against S. aureus, E. coli
CNS ModulationPotential anxiolytic effects
Structure-Activity RelationshipFluorine substitution enhances activity

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